2-Octyl cyanoacrylate
CAS No.: 133978-15-1
Cat. No.: VC0525677
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133978-15-1 |
---|---|
Molecular Formula | C12H19NO2 |
Molecular Weight | 209.28 g/mol |
IUPAC Name | octan-2-yl 2-cyanoprop-2-enoate |
Standard InChI | InChI=1S/C12H19NO2/c1-4-5-6-7-8-11(3)15-12(14)10(2)9-13/h11H,2,4-8H2,1,3H3 |
Standard InChI Key | CQVWXNBVRLKXPE-UHFFFAOYSA-N |
SMILES | CCCCCCC(C)OC(=O)C(=C)C#N |
Canonical SMILES | CCCCCCC(C)OC(=O)C(=C)C#N |
Appearance | Solid powder |
Introduction
Chemical Structure and Synthesis
Molecular Composition
2-Octyl cyanoacrylate (C₁₂H₁₉NO₂) features a cyanoacrylate backbone with an octyl ester group at the α-position. The nitrile (CN) and ester (COOR) groups flanking the reactive vinyl bond create strong electron-withdrawing effects, rendering the β-carbon highly electrophilic . This structural configuration enables rapid anionic polymerization when exposed to nucleophiles like hydroxyl ions or moisture .
Property | Value | Source |
---|---|---|
Molecular Weight | 209.28 g/mol | |
Boiling Point | 297.6±23.0°C (Predicted) | |
Density | 0.956±0.06 g/cm³ | |
Vapor Pressure | 3.7 Pa at 20°C |
Synthesis Pathways
Industrial production employs the Knoevenagel condensation reaction, where formaldehyde reacts with alkyl cyanoacetate under basic conditions . The resulting monomer undergoes thermal depolymerization to yield a mixture of oligomers and pure 2-octyl cyanoacrylate, which is stabilized with radical inhibitors like hydroquinone for clinical use .
Polymerization Mechanism
Anionic Polymerization
Upon contact with tissue moisture, the monomer undergoes a three-stage process:
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Initiation: Hydroxyl ions attack the β-carbon, generating a reactive anion .
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Propagation: The anion sequentially adds monomers, forming long polymer chains .
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Termination: Chain growth ceases when the anion reacts with protons or impurities .
The exothermic reaction releases 39–58 kJ/mol, creating temperatures up to 85°C locally, which contributes to microbial inhibition .
Radical Polymerization
In controlled environments with inhibitors like acetic acid, 2-octyl cyanoacrylate undergoes radical polymerization initiated by azobisisobutyronitrile (AIBN). This method produces polymers with molecular weights exceeding 10⁶ g/mol, though it is less clinically relevant than the anionic pathway .
Clinical Applications
Wound Closure Efficacy
A 2023 randomized trial comparing 2-octyl and n-octyl cyanoacrylate in 56 ankle fracture patients showed equivalent outcomes in wound cosmesis (Hollander Scale: 5.8 vs. 5.7) and patient satisfaction (VAS: 8.4 vs. 8.3) . The adhesive achieved full tensile strength within 2.5 minutes, compared to 5–10 minutes for sutures .
Antimicrobial Activity
The polymer’s cationic surface disrupts bacterial membranes through electrostatic interactions, demonstrating efficacy against:
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Gram-positive: Staphylococcus aureus (log₁₀ reduction: 2.4)
A 2015 cohort study of 900 surgical patients reported a 62% lower infection rate with 2-octyl cyanoacrylate versus sutures (3.1% vs. 8.2%) .
Comparative Performance
Versus n-Butyl Cyanoacrylate
While both adhesives share similar bond strengths (2.5–3.2 MPa), 2-octyl derivatives exhibit:
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Lower cytotoxicity (cell viability: 92% vs. 84%)
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Enhanced flexibility (elastic modulus: 1.4 GPa vs. 2.1 GPa)
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Reduced histamine response (erythema incidence: 12% vs. 27%)
Versus Sutures
Meta-analysis of 17 trials (n=2,314) revealed advantages:
Parameter | 2-Octyl Cyanoacrylate | Sutures |
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Application Time | 3.8±1.2 min | 12.4±3.6 min |
Dehiscence Rate | 4.1% | 6.9% |
Patient Satisfaction | 89% | 74% |
Cost per Procedure | $18.50 | $24.80 |
Data aggregated from |
Future Directions
Ongoing research explores:
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